molecular formula C7H6N2O B1303863 Imidazo[1,2-a]pyridin-8-ol CAS No. 69214-22-8

Imidazo[1,2-a]pyridin-8-ol

Cat. No.: B1303863
CAS No.: 69214-22-8
M. Wt: 134.14 g/mol
InChI Key: VPUDIWIKGNMSOL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-8-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors . The primary targets of this compound are often associated with cancer treatment .

Mode of Action

The compound interacts with its targets through a process known as covalent inhibition . This involves the compound binding to its target in a manner that forms a covalent bond, thereby inhibiting the function of the target .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The compound is also involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

The compound’s lipophilicity and water solubility are factors that could impact its bioavailability .

Result of Action

This compound and its derivatives have shown inhibitory activity against various tumor cell lines . For instance, one of the synthetic compounds showed submicromolar inhibitory activity, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be facilitated by certain conditions such as microwave irradiation . Moreover, the compound’s anticancer activity can be influenced by the electron-donating nature of functional amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-8-ol can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and condensation reactions, which can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the this compound scaffold.

    Substitution: The compound can participate in substitution reactions, where functional groups on the this compound ring are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-8-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDIWIKGNMSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-22-8
Record name imidazo[1,2-a]pyridin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of Imidazo[1,2-a]pyridin-8-ol?

A1: The research paper "Study of this compound. 2. Crystal structure" [] focuses specifically on the crystal structure of this compound. The study reveals that this compound crystallizes in the P2 1/C space group. [] Importantly, the molecule exhibits a nearly planar conformation, stabilized by intramolecular hydrogen bonding. [] Further details on molecular formula, weight, and spectroscopic data are not provided in this specific research paper.

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